![molecular formula C14H12O2S B14719029 1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide CAS No. 23018-39-5](/img/structure/B14719029.png)
1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide is an organosulfur compound that belongs to the class of dibenzothiophenes It is characterized by a sulfur atom incorporated into a fused aromatic ring system, with two methyl groups attached at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide typically involves the oxidation of 1,4-Dimethyldibenzo[b,d]thiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group at the 5,5 positions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as transition metal complexes may be used to enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Dimethyldibenzo[b,d]thiophene: Another dimethyl-substituted dibenzothiophene with similar structural features.
4,6-Dimethyldibenzo[b,d]thiophene: Differently substituted dibenzothiophene with unique chemical properties.
Propiedades
Número CAS |
23018-39-5 |
|---|---|
Fórmula molecular |
C14H12O2S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
1,4-dimethyldibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C14H12O2S/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)17(14,15)16/h3-8H,1-2H3 |
Clave InChI |
KTTOUOWSFSXNQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC=C3S(=O)(=O)C2=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
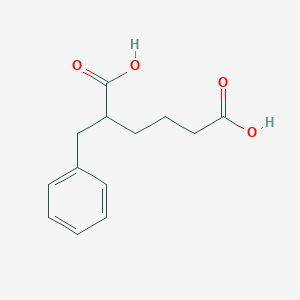
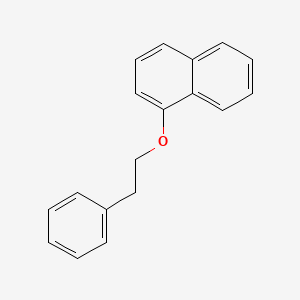


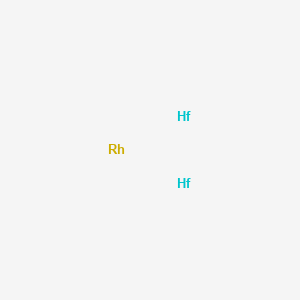
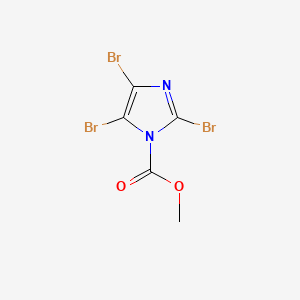
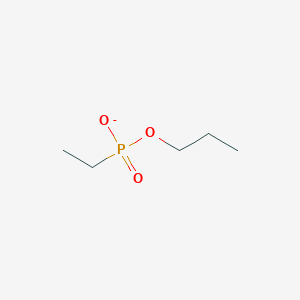
![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)


![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)

